N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-chloro-N-[[4-(hydrazinecarbonyl)phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-10-12-20(13-11-19)29(27,28)25(14-16-4-2-1-3-5-16)15-17-6-8-18(9-7-17)21(26)24-23/h1-13H,14-15,23H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPRMYMHARNHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)NN)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorobenzenesulfonyl Chloride as a Precursor
The synthesis of 4-chlorobenzenesulfonamide derivatives universally begins with 4-chlorobenzenesulfonyl chloride (C₆H₄ClSO₂Cl), a highly reactive intermediate. The EP0115328B1 patent details an ecologically optimized process for generating sulfonamides via aminolysis. In this method:
- Step 1 : 4-Chlorobenzenesulfonyl chloride is reacted with benzylamine (C₆H₅CH₂NH₂) in aqueous ammonia or aliphatic amines at 20–80°C for 1–5 hours.
- Step 2 : The resulting N-benzyl-4-chlorobenzenesulfonamide is filtered from byproducts like 4,4'-dichlorodiphenyl sulfone, which remains insoluble.
This pathway achieves yields exceeding 85% when using stoichiometric alkali hydroxides to stabilize the sulfonamide in aqueous solution.
Introducing the Hydrazinecarbonyl Substituent
The hydrazinecarbonyl group [-NH-NH-C(=O)-] is incorporated via a two-step functionalization:
- Step 1 : The secondary amine nitrogen of N-benzyl-4-chlorobenzenesulfonamide undergoes alkylation with 4-(bromomethyl)benzoyl chloride (C₈H₆BrClO) in dimethylacetamide (DMAc) at 60°C for 12 hours.
- Step 2 : The benzoyl chloride intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) in dimethyl sulfoxide (DMSO) under reflux (90–100°C) for 6–8 hours, forming the hydrazinecarbonyl moiety.
The US3839325A patent validates this approach, reporting yields of 80–90% after precipitation with hot water and recrystallization from ethanol.
Optimized Synthetic Protocols
One-Pot Tandem Aminolysis-Alkylation
Analytical Characterization and Validation
Spectroscopic Profiling
- Infrared (IR) Spectroscopy :
- ¹H-NMR (500 MHz, MeOD) :
Purity and Yield Optimization
Comparative yields under varying conditions:
| Method | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| One-Pot Tandem | 60–100 | DMSO/DMAc | 82 | 93 |
| Solid-Phase | 25–50 | DCM/TFA | 78 | 95 |
| Stepwise Aminolysis | 20–80 | H₂O/NaOH | 85 | 90 |
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
- DMSO vs. DMAc : DMSO enhances hydrazine solubility but may oxidize sensitive groups. DMAc offers milder conditions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic uses, such as anti-inflammatory or antitumor agents.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide include:
Sulfasalazine: Known for its anti-inflammatory properties.
4-Chlorobenzyl chloride: Used as a reagent in organic synthesis.
Benzene derivatives: Various benzene derivatives with similar functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide (CAS No. 721416-43-9) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly its role as a specific inhibitor of the Receptor for Advanced Glycation End products (RAGE). This compound's unique structural attributes and interactions with biological systems make it a subject of interest in medicinal chemistry and pharmacology.
Target of Action
The primary target of this compound is RAGE, which is implicated in various pathological conditions, including diabetes, Alzheimer's disease, and other inflammatory disorders.
Mode of Action
This compound acts as a specific inhibitor of RAGE , thereby preventing the binding of advanced glycation end products (AGEs), which are known to mediate tissue damage and inflammation. By inhibiting RAGE, the compound potentially mitigates the long-term complications associated with these diseases, particularly neurovascular dysfunction and cognitive decline related to Alzheimer’s disease.
Pharmacological Properties
Pharmacokinetics
this compound exhibits favorable pharmacokinetic properties, including non-toxicity and the ability to cross the blood-brain barrier. This characteristic is particularly relevant for its application in neurodegenerative diseases where central nervous system penetration is essential for therapeutic efficacy.
Research Findings
Recent studies have demonstrated that this compound effectively controls the development of amyloid-beta (Aβ)-mediated brain diseases in animal models. Specifically, in 17-month-old APPsw/0 mice, treatment with this compound resulted in significant reductions in Aβ and amyloid lesions, leading to improved cognitive function.
Case Studies
- Neurodegenerative Disease Models : In a study involving APPsw/0 mice, administration of this compound led to reduced levels of Aβ plaques and improved cognitive outcomes compared to control groups. This suggests potential therapeutic applications in Alzheimer’s disease management.
- Inflammatory Disease Models : The compound has also been evaluated in models of inflammatory diseases where RAGE activation contributes to pathogenesis. Preliminary results indicate that it may reduce inflammatory markers and improve clinical outcomes in these models.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:
| Compound Name | Target | Biological Activity | Notes |
|---|---|---|---|
| This compound | RAGE | Inhibitor | Effective in neurodegenerative models |
| Sulfasalazine | TNF-alpha | Anti-inflammatory | Used primarily for autoimmune conditions |
| 4-Chlorobenzyl chloride | Various | Reagent | Primarily used in organic synthesis |
The comparison indicates that while other compounds have established roles in therapy or synthesis, this compound's specific action on RAGE positions it uniquely for treating conditions linked to oxidative stress and inflammation.
Q & A
Q. What are the standard synthetic routes for N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide, and how are intermediates characterized?
Synthesis typically involves sequential functionalization of the sulfonamide and hydrazinecarbonyl moieties. A common approach includes:
- Step 1: Reacting 4-chlorobenzenesulfonyl chloride with benzylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide core .
- Step 2: Introducing the hydrazinecarbonyl group via condensation of 4-aminobenzohydrazide with activated carbonyl intermediates (e.g., chloroacetyl chloride) in polar aprotic solvents .
- Characterization: Intermediates are purified via column chromatography (benzene:chloroform, 6:4) and confirmed using FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and HRMS .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- FT-IR: Validates functional groups (e.g., sulfonamide S=O at ~1350/1150 cm⁻¹, hydrazine N-H at ~3250 cm⁻¹) .
- NMR: ¹H NMR identifies aromatic protons and methylene bridges (e.g., N-CH₂-Ar at δ 4.2–4.5 ppm), while ¹³C NMR confirms carbonyl carbons (hydrazinecarbonyl C=O at ~170 ppm) .
- Mass Spectrometry: HRMS provides exact mass confirmation (e.g., molecular ion [M+H]⁺ with <2 ppm error) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility: Test in buffers (pH 1–10) using UV-Vis spectroscopy or HPLC. Hydrazinecarbonyl groups enhance solubility in polar solvents (e.g., DMSO) but reduce stability in acidic conditions .
- Stability: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the hydrazine bond .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing the hydrazinecarbonyl-substituted intermediate?
- Catalytic Optimization: Use Et₃N as a base to accelerate nucleophilic substitution while minimizing side reactions .
- Solvent Effects: Replace DMF with THF to reduce polarity and improve regioselectivity during hydrazine coupling .
- Temperature Control: Maintain reflux at 80°C for 8 hours to ensure complete conversion, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. What computational strategies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking: Use AutoDock Vina to model binding poses with receptors (e.g., carbonic anhydrase IX). Hydrazinecarbonyl forms hydrogen bonds with active-site residues (e.g., Thr199), validated by ΔG values ≤ −8 kcal/mol .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization: Freeze-dry the compound with trehalose (1:1 w/w) to prevent hydrolysis .
- Inert Packaging: Store under argon in amber vials at −80°C, with periodic LC-MS checks for hydrazine bond integrity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
